molecular formula C15H13ClFN3O B2541904 2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797894-55-3

2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No.: B2541904
CAS No.: 1797894-55-3
M. Wt: 305.74
InChI Key: GZFGEDIJWUGKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic chemical compound featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its relevance in targeting protein kinases . This scaffold is isosteric with purines, allowing it to mimic ATP and compete for binding sites in the catalytic domains of various kinases, which are critical targets in oncology and other therapeutic areas . The specific substitution pattern on this molecule, including the 2-chloro-6-fluorophenyl moiety, is designed to modulate its electronic properties, binding affinity, and selectivity towards specific enzymatic targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Main Applications and Research Value: This compound serves as a versatile building block in pharmaceutical research and development. Its primary application lies in the synthesis and optimization of novel small-molecule inhibitors, particularly for receptor tyrosine kinases (RTKs) such as c-MET and VEGFR2, which are implicated in tumor growth, angiogenesis, and metastasis . Researchers utilize this core structure to explore new chemical space in the design of multi-targeted therapies and to overcome resistance mutations in targets like EGFR . Furthermore, pyrido[4,3-d]pyrimidine derivatives have been investigated as allosteric modulators for G protein-coupled receptors (GPCRs), such as the CXCR3 chemokine receptor, highlighting the scaffold's potential in immunology and inflammatory disease research . Mechanism of Action: The proposed mechanism of action for derivatives based on this scaffold is typically through the potent inhibition of key signaling kinases. For example, optimized compounds featuring the dihydropyrido[4,3-d]pyrimidine core have demonstrated potent inhibitory activity against c-MET with IC50 values in the nanomolar range (e.g., 0.02 - 0.08 µM) . Inhibition of these kinases disrupts downstream pro-survival and proliferative signaling pathways, such as MAPK and PI3K/Akt, leading to induced cell cycle arrest (e.g., G0/G1 phase) and the promotion of apoptosis in cancer cell lines . The specific mechanism for this compound would be confirmed through ongoing enzymatic and cellular assays. Note: The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c16-12-2-1-3-13(17)11(12)6-15(21)20-5-4-14-10(8-20)7-18-9-19-14/h1-3,7,9H,4-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFGEDIJWUGKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3O4SC_{18}H_{19}ClFN_3O_4S, with a molecular weight of approximately 427.88 g/mol. The structure features a chloro-fluorinated phenyl group and a pyrido-pyrimidine moiety that are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Protein Kinases : Many derivatives in this chemical class have been shown to inhibit specific kinases such as Pim-1, which is involved in cell survival and proliferation. For example, certain synthesized pyridothienopyrimidinone derivatives displayed significant Pim-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM .
  • Cytotoxic Activity : The cytotoxic effects of these compounds have been evaluated against various cancer cell lines (e.g., MCF7, HCT116, PC3). The most active compounds exhibited potent cytotoxicity correlating with their Pim-1 inhibition .

Table 1: Summary of Biological Activities

Compound IC50 (μM) Cell Lines Tested Activity
This compoundTBDMCF7, HCT116, PC3Cytotoxicity and Pim-1 inhibition
Pyridothienopyrimidinone derivative 7a1.18MCF7High cytotoxicity
Pyridothienopyrimidinone derivative 8b8.83HCT116Moderate cytotoxicity

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Pim-1 Inhibition : A study highlighted the synthesis and evaluation of several pyridothienopyrimidinone derivatives for their ability to inhibit Pim-1 kinase. The most potent inhibitors showed promising results in reducing cell viability in cancer cell lines .
  • Cytotoxic Effects : Another investigation assessed the anti-proliferative effects of these compounds on various cancer cell lines. Notably, compound 7a demonstrated significant cytotoxic activity across all tested lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the pyridopyrimidine core and the ethanone side chain. These variations impact molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 2-(2-chloro-6-fluorophenyl)ethanone Not explicitly provided ~390 (estimated) Halogenated phenyl group for enhanced lipophilicity
[] 2-(3,4-dichlorophenyl), 4-[(4-fluorophenyl)methyl] C₂₂H₁₈Cl₂FN₃O 446.3 Dual chloro/fluoro substitution; SMILES: Clc1ccc(cc1Cl)CC(=O)N1CCc2ncnc(Cc3ccc(F)cc3)c2C1
[] 2-(inden-2-ylamino) C₂₃H₂₃N₅O 385.5 Co-crystallized with Autotaxin; X-ray structure (2.41 Å)
[] 3-fluorophenyl, piperazinyl C₂₆H₂₈F₂N₆O 478.5 High molecular weight due to piperazine; MS: 478.54 (M+1)
[] (Compound A) Indan-2-ylamino, but-3-ynyl C₂₀H₂₂N₆O 376.4 MS: 376 (M+1); alkyne group for click chemistry

Physicochemical Properties

  • Molecular Weight: The target compound (~390 g/mol) falls within the range of bioactive small molecules (–15).
  • Solubility : Compounds with polar groups (e.g., imidazole in ) show improved aqueous solubility compared to halogenated analogs. The target compound’s chloro/fluoro-phenyl group may necessitate formulation enhancements .

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